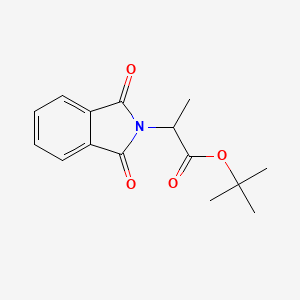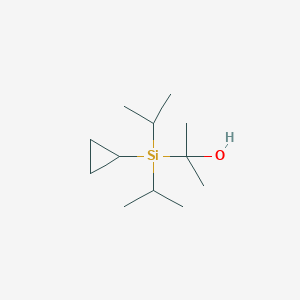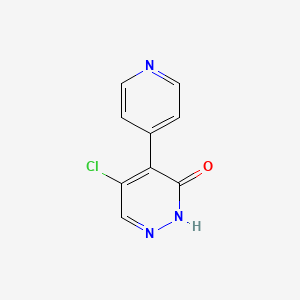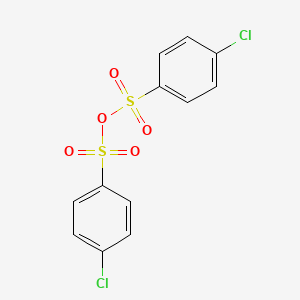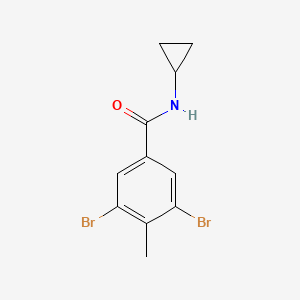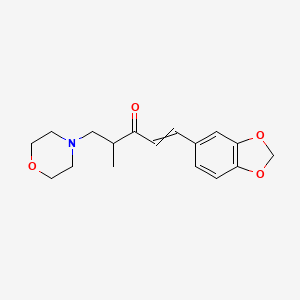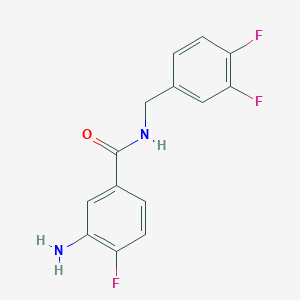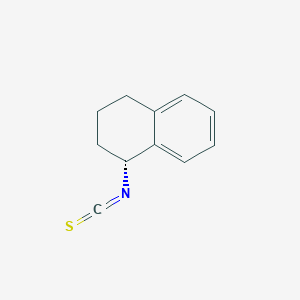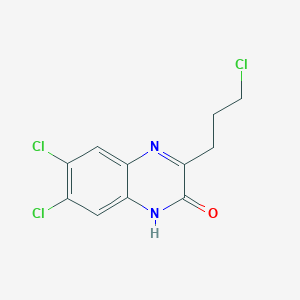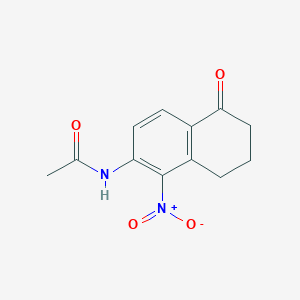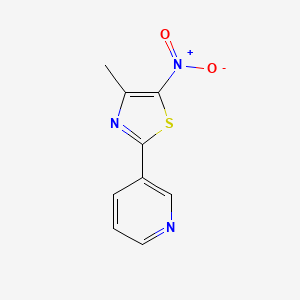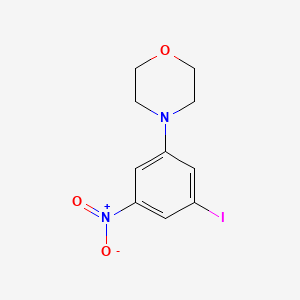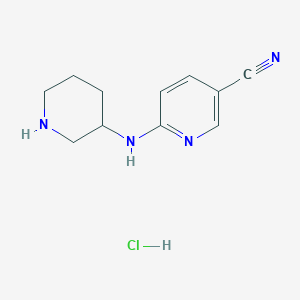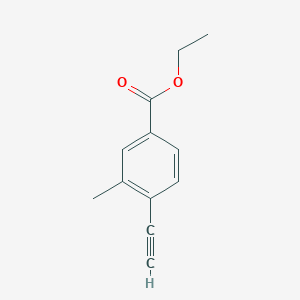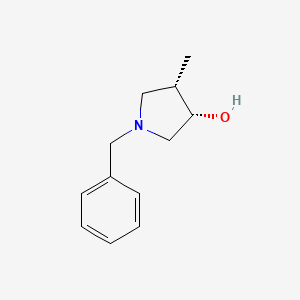
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol
Descripción general
Descripción
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a nitrogen-containing heterocyclic compound with a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable aldehyde or ketone, followed by reduction and cyclization, can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.
Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.
Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.
Aplicaciones Científicas De Investigación
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its role in medicinal chemistry as a bioactive scaffold.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties
Uniqueness: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol stands out due to its specific substitution pattern, which imparts unique biological activities and synthetic versatility
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1 |
Clave InChI |
NTDFIGIMQABQLD-CMPLNLGQSA-N |
SMILES isomérico |
C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2 |
SMILES canónico |
CC1CN(CC1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
